molecular formula C19H21ClN2O B1679227 Pencycuron CAS No. 66063-05-6

Pencycuron

Cat. No. B1679227
CAS RN: 66063-05-6
M. Wt: 328.8 g/mol
InChI Key: OGYFATSSENRIKG-UHFFFAOYSA-N
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Description

Pencycuron is a phenylurea fungicide developed by Bayer Crop Science and marketed under the brand name Monceren . It has specific activity against the plant pathogen Rhizoctonia solani for which it was developed .


Synthesis Analysis

A square wave voltammetric method has been applied for the determination of pencycuron fungicide . This method exhibited a well-defined anodic peak at + 1140 mV (vs Ag/AgCl) and has been used for the first time for the determination of pencycuron .


Molecular Structure Analysis

The molecular formula of Pencycuron is C19H21ClN2O . Its molecular weight is 328.836 . The IUPAC Standard InChI is InChI=1S/C19H21ClN2O/c20-16-12-10-15 (11-13-16)14-22 (18-8-4-5-9-18)19 (23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2, (H,21,23) .


Chemical Reactions Analysis

A square wave stripping and cyclic voltammetric method has been applied for the determination of pencycuron fungicide . This method has exhibited a well-defined anodic peak at + 1140 mV (vs Ag/AgCl) .


Physical And Chemical Properties Analysis

Pencycuron is virtually insoluble in water but will dissolve in most common organic solvents . It is volatile and not expected to leach to groundwater . It is moderately persistent in soils and slightly more so in water systems .

Scientific Research Applications

Genotoxic Properties

Pencycuron, a phenylurea-type antifungal agent used in agriculture, has been evaluated for its genotoxic properties. A study found that pencycuron may have DNA-damaging potential, highlighted by a dose-dependent DNA damage in human hepatocytes and mononuclear white blood cells. This calls for further investigation into the genotoxicity of this fungicide (Nagy et al., 2019).

Dissipation in Rice Plants

Pencycuron is used as a non-systemic protective fungicide for controlling sheath blight of rice. A study focusing on its fate in rice plants found that pencycuron rapidly degrades, with half-lives ranging from 1.57 to 2.77 days. This indicates its safety from the standpoint of human and environmental contamination (Pal et al., 2008).

Soil Degradation and Microbial Impact

Research on the effect of pencycuron application on soil microbial variables showed that it degraded faster in certain soil types and in soil amended with decomposed cow manure. While pencycuron spiking resulted in a temporary toxic effect on soil microbial biomass, the impact was short-lived and likely of minor ecological significance (Pal et al., 2005).

Integrated Disease Control in Wheat

Pencycuron, combined with Pseudomonas fluorescens, was evaluated for controlling wheat root diseases like Rhizoctonia root rot and take-all. This combination was found to be more effective than either treatment alone, without adversely affecting seedling emergence or rhizosphere colonization (Duffy, 2000).

Analytical Determination in Crops

A study developed a voltammetric method for determining pencycuron residues in crops. This method offers a rapid, sensitive, and reproducible way to measure pencycuron, crucial for ensuring food safety and regulatory compliance (Acer et al., 2020).

Aflatoxin Production and Seed Protection

Pencycuron's effect on cotton seed mycoflora and aflatoxin production has been studied. It was found to inhibit aflatoxin B1 and B2 production in seeds at certain moisture contents, suggesting a role in managing mycotoxin risks in agriculture (Hasan, 2001).

Impact on Cyanobacteria

Research on the effect of pencycuron on cyanobacteria in rice fields found that it adversely affects cyanobacteria like Westielliopsis prolifica. The study highlights the potential environmental impact of pencycuron, particularly on non-target microorganisms in agricultural settings (Kumar et al., 2010).

Management of Black Scurf of Potato

Pencycurcuron has shown promise in managing black scurf of potato, a disease caused by Rhizoctonia solani. The fungicide was highly effective in inhibiting mycelial growth of the pathogen and provided near-complete control of the disease in both pot house and field conditions. This indicates its potential as a safer alternative to more hazardous fungicides (Thind et al., 2012).

Effects on Soil Bacterial Community

A study investigated the impact of pencycuron on soil bacterial composition, an important indicator of the ecological effects of pesticides. It was found that the degradation rate of pencycuron and its effects on the bacterial community varied with soil type and conditions, suggesting a complex interaction between the fungicide and soil microbiota (Wang et al., 2009).

Dissipation in Different Soil Conditions

The dissipation of pencycuron in soil was analyzed under various conditions. It was observed that the half-life of pencycuron depended on the initial concentrations and soil types, with faster degradation in certain soils and with the addition of decomposed cow manure. This provides insight into how environmental factors influence the persistence of pencycuron in agricultural settings (Pal et al., 2005).

Metabolism in Rice Plants

The metabolic fate of pencycuron in rice plants was studied, revealing that while most of the pencycuron remained unchanged, some metabolites were identified. The study provides valuable data on how pencycuron is processed within the rice plant, which is crucial for understanding its environmental impact and safety (Shin et al., 2010).

Nontarget Soil Microorganisms

A field experiment assessed the side effects of pencycuron on nontarget soil microorganisms. It was observed that the fungicide's toxic effects were temporary, with soil microbial parameters improving significantly after the withdrawal of submergence at crop harvest. This suggests that pencycuron's impact on soil microbiota is transient and does not cause long-term harm (Pal et al., 2008).

Development and Specific Activity

The development of pencycuron as a new fungicide was driven by its specific activity against Rhizoctonia solani.

Its development highlighted the structural-activity relationships, revealing the importance of specific moieties for its fungicidal activity. Pencycuron's selectivity and non-systemic nature offer advantages in terms of safety and compatibility with various crops (Yamada et al., 1988).

Impact on Microbial Activities in Soil

The effects of pencycuron, used for seed treatment in potatoes, on microbial activities in soil were examined. The study found minimal effects on nitrification and microbial biomass-related activities, with some variations in carbon and nitrogen mineralization. This underscores the need to consider the broader ecological implications of fungicide use in agriculture (Malkomes, 1993).

Interaction with Mycoherbicides in Rice

Pencycuron's compatibility with mycoherbicides was evaluated in rice cultivation. The study found that certain fungicides did not reduce the infectivity of the mycoherbicide Colletotrichum gloeosporioides, indicating the potential for integrated pest management approaches in rice cultivation (Khodayari & Smith, 1988).

Safety And Hazards

Pencycuron is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid release to the environment and avoid breathing mist, gas or vapours . Contact with skin and eye should be avoided and personal protective equipment should be used .

Future Directions

The global Pencycuron market is expected to grow at a significantly high growth rate . North America region dominates the global Pencycuron market in terms of demand generation . The Pencycuron market in the Asia Pacific region is expected to grow at a significantly high growth rate .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-16-12-10-15(11-13-16)14-22(18-8-4-5-9-18)19(23)21-17-6-2-1-3-7-17/h1-3,6-7,10-13,18H,4-5,8-9,14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYFATSSENRIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042261
Record name Pencycuron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pencycuron

CAS RN

66063-05-6
Record name Pencycuron
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pencycuron [BSI:ISO]
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Record name Pencycuron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(4-chlorophenyl)methyl]-1-cyclopentyl-3-phenylurea
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Record name PENCYCURON
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Synthesis routes and methods

Procedure details

A solution of 12 grams (0.1 mole) of phenylisocyanate in 50 ml of hexane was added dropwise to 21 grams (0.1 mole) of N-4-chlorobenzyl-N-cyclopentylamine in 400 ml of hexane under cooling and stirring conditions. After the addition, the temperature of the reaction mixture was gradually raised, and the solution was then stirred at 50° C. for about 7 hours. The mixture was cooled and filtered. The residue was recrystallized from a mixed solvent of hexane-ethyl alcohol. 31 grams of N-4-chlorobenzyl-N-cyclopentyl-N'-phenylurea were obtained. Yield: 95%. Melting point: 129°-134° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,110
Citations
YS Wang, YJ Huang, WC Chen, JH Yen - Journal of Hazardous Materials, 2009 - Elsevier
… Pencycuron residue is sometimes found in vegetables or fruit … In this study, effects of carbendazim and pencycuron on the diversity … and pencycuron were used in this study, …
Number of citations: 71 www.sciencedirect.com
SK Kailasa, TP Nguyen, SH Baek, R Rafique, TJ Park - Talanta, 2019 - Elsevier
… of pencycuron fungicide in rice, potato, cabbage, and water samples based on the pencycuron-… The addition of pencycuron facilitated strong non-covalent interactions (electrostatic, van …
Number of citations: 21 www.sciencedirect.com
R Pal, K Chakrabarti, A Chakraborty, A Chowdhury - Chemosphere, 2005 - Elsevier
… Pencycuron degraded faster in CS soil and in soil amended with DCM. Pencycuron spiking … to have any counteractive effect of the toxicity of pencycuron on the microbial variables. The …
Number of citations: 60 www.sciencedirect.com
JIN Kumar, MK Amb, RN Kumar, A Bora… - Proceedings of the …, 2013 - researchgate.net
GC-MS study and molecular characterization by 16S rDNA amplification were carried out to evaluate differential effects of 2, 4-D ethyl ester and pencycuron on Anabaena fertilissima, …
Number of citations: 11 www.researchgate.net
B Duffy - Crop Protection, 2000 - Elsevier
… Moreover, pencycuron seed treatment protected plants against a disease mixture of … were not inhibited by pencycuron in vitro. Pencycuron did not adversely affect seedling emergence, …
Number of citations: 45 www.sciencedirect.com
S Acer, E Demir, R İnam - Journal of Food Measurement and …, 2020 - Springer
… Pencycuron is not very toxic to mammals, but is considered to be … of pencycuron on microbiological parameters were reported [27] and the effects of carbendazim and pencycuron on …
Number of citations: 12 link.springer.com
TS Thind, C Mohan, S Kaur - Indian Phytopathology, 2002 - Citeseer
Pencycuron, a phenylurea-based fungicide, caused total inhibition of mycelial growth of Rhizoctonia solani at 25 j.. Iglml and was found most effective in checking black scurf of potato. …
Number of citations: 22 citeseerx.ist.psu.edu
G Jager, H Velvis - Netherlands Journal of Plant Pathology, 1986 - Springer
In field experiments in 1983, inoculation of seed tubers with three isolates ofVerticillium biguttatum, separately or mixed, was successful in reducing the amount of sclerotia …
Number of citations: 49 link.springer.com
R Pal, K Chakrabarti, A Chakraborty… - Journal of Zhejiang …, 2005 - Springer
… Pencycuron was rapidly degraded in rice plant at all doses of pencycuron application with first order half-lives of 1.57–2.77 d. The study revealed that pencycuron is safe from the …
Number of citations: 18 link.springer.com
P has controlled Rhizoctonia - Plant Disease, 1987 - apsnet.org
Pencycuron was evaluated for efficacy against isolates of Rhizoctonia solani and Rhizoctonia-like binucleate fungi in soil in the greenhouse at 100, 1.0, and 0, 1 ug/g of soil. Soil was …
Number of citations: 25 www.apsnet.org

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